壳寡糖六盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chitohexaose 6-hydrochloride is a chitosan hexamer . It is an extraordinary biomedical compound, an inherently-occurring oligosaccharide obtained from chitin . It is profoundly endowed with anti-inflammatory and immunostimulating prowess . It is used for the development of new products of oligosaccharides in the fields of medicine, food, aquaculture, modern agriculture, daily chemicals, and biochemical reagents .

Molecular Structure Analysis

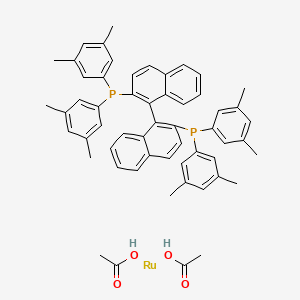

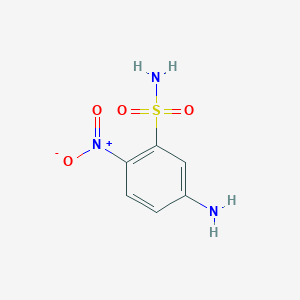

The molecular formula of Chitohexaose 6-hydrochloride is C36H68N6O25·6HCl . Its molecular weight is 1203.72 . The exact mass is 984.42 .Physical And Chemical Properties Analysis

Chitohexaose 6-hydrochloride appears as an off-white to light yellow powder or flocculent freeze-dried substance . It is odorless, has no irritating odor, and is hygroscopic .科学研究应用

Activation of Macrophages

Chitohexaose has been found to activate macrophages through an alternate pathway via TLR4 . This activation leads to the upregulation of Arginase-1 and the release of high levels of IL-10 . This process inhibits LPS-mediated classical activation, which leads to inflammation associated with endotoxemia .

Blocking Endotoxemia

Endotoxemia is a condition characterized by the presence of endotoxins in the blood, which can cause a wide range of severe symptoms. Chitohexaose has been shown to block endotoxemia . It inhibits the LPS-induced production of inflammatory molecules such as TNF-α, IL-1β, and IL-6 .

Protection Against Sepsis

Chitohexaose has been found to protect mice against endotoxemia when challenged with a lethal dose of LPS . It can even reverse LPS-induced endotoxemia in mice even 6/24/48 hrs after its onset .

Treatment of Polymicrobial Sepsis

A novel Chitohexaose analog, AVR-25, has been found to protect both young adult and aged mice from polymicrobial infection, organ dysfunction, and death following the cecal ligation and puncture (CLP) procedure . It decreases proinflammatory cytokines (TNF-α, MIP-1, i-NOS) significantly and restores tissue damage in all organs .

Balancing Pro- and Anti-inflammatory Cytokines

AVR-25, a novel oligosaccharide compound, selectively binds to the TLR4 protein in human peripheral blood monocytes and stimulates IL-10 production . This delicate balance of pro- and anti-inflammatory cytokines can help treat septicemia associated with intra-abdominal infection .

Improved Bacterial Clearance

AVR-25 has been found to decrease serum C-reactive protein (CRP) and bacterial colony-forming unit (CFU), indicating improved bacterial clearance . This could be particularly useful in treating bacterial infections and reducing the risk of sepsis.

作用机制

Target of Action

Chitohexaose 6-hydrochloride primarily targets Toll-like receptor 4 (TLR4) present on macrophages . TLR4 is a critical receptor involved in the innate immune response to bacterial lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria .

Mode of Action

Chitohexaose 6-hydrochloride interacts with TLR4 and activates macrophages through an alternate pathway . This interaction inhibits the classical activation pathway mediated by LPS, which typically leads to inflammation associated with endotoxemia . The compound’s interaction with TLR4 leads to upregulation of Arginase-1 and the release of high levels of IL-10 .

Biochemical Pathways

The interaction of Chitohexaose 6-hydrochloride with TLR4 triggers an alternate activation pathway in macrophages . This pathway is distinct from the classical activation pathway triggered by LPS. The alternate pathway leads to the upregulation of Arginase-1 and the release of the anti-inflammatory cytokine IL-10 . This results in a delicate balance between pro-inflammatory and anti-inflammatory responses, mitigating the storm of inflammation typically induced by LPS .

Pharmacokinetics

It is known that chitooligosaccharides, the class of compounds to which chitohexaose 6-hydrochloride belongs, are rapidly absorbed and eliminated, with clearances greater than 1882 L/h/kg and half-lives lower than 6 hours . The absolute oral bioavailability of similar compounds, chitobiose and chitotriose, is between 0.32% and 0.52% .

Result of Action

Chitohexaose 6-hydrochloride inhibits the production of inflammatory molecules such as TNF-α, IL-1β, and IL-6 by macrophages both in vitro and in vivo . It has been shown to protect mice against endotoxemia when challenged with a lethal dose of LPS . Furthermore, it can reverse LPS-induced endotoxemia in mice even 6/24/48 hours after its onset .

Action Environment

The action of Chitohexaose 6-hydrochloride is influenced by the environment within the body. For instance, the presence of a functional TLR4 is critical for the alternate activation of macrophages . Additionally, the compound’s action may be influenced by the presence of other infections. For example, monocytes of subjects with active filarial infection displayed characteristic alternate activation markers and were refractory to LPS-mediated inflammatory activation . This suggests that individuals with filarial infections may be less prone to develop endotoxemia .

未来方向

Chitohexaose 6-hydrochloride shows immense promise in the research of allergies, asthma, and the augmentation of wound healing . It has been found to reverse LPS induced endotoxemia in mice even 6/24/48 hrs after its onset . This suggests that it has high potential for adjunctive therapy in intra-abdominal sepsis .

属性

IUPAC Name |

(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;hexahydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H68N6O25.6ClH/c37-13-21(51)26(8(2-44)57-31(13)56)63-33-15(39)23(53)28(10(4-46)59-33)65-35-17(41)25(55)30(12(6-48)61-35)67-36-18(42)24(54)29(11(5-47)62-36)66-34-16(40)22(52)27(9(3-45)60-34)64-32-14(38)20(50)19(49)7(1-43)58-32;;;;;;/h7-36,43-56H,1-6,37-42H2;6*1H/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31?,32+,33+,34+,35+,36+;;;;;;/m1....../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRFWLUKCKULCO-JARJSWFESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC5C(OC(C(C5O)N)OC6C(OC(C(C6O)N)O)CO)CO)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)N)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)N)O[C@@H]6[C@H](OC([C@@H]([C@H]6O)N)O)CO)CO)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H74Cl6N6O25 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1203.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chitohexaose 6-hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1,2,3-Tetramethyl-1H-benzo[e]indolium Hexafluorophosphate](/img/structure/B3028879.png)

![5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid](/img/structure/B3028884.png)